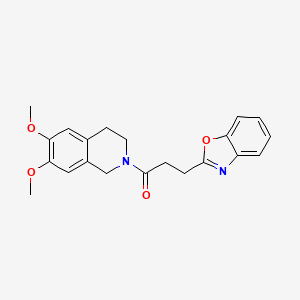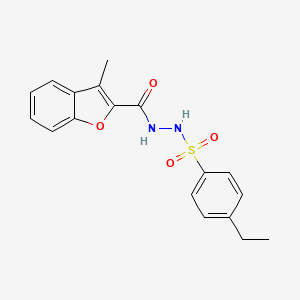![molecular formula C14H17FN2O B7682832 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol](/img/structure/B7682832.png)
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol, also known as FQ-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FQ-1 belongs to the class of quinoline derivatives, which have been extensively studied for their pharmacological properties.
作用機序
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol exerts its pharmacological effects by targeting specific enzymes and signaling pathways in cells. The exact mechanism of action of 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol is still under investigation, but it is known to inhibit the activity of certain enzymes such as protein kinases and phosphodiesterases. 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol also modulates the activity of transcription factors such as NF-κB and AP-1, which play a key role in regulating gene expression.
Biochemical and Physiological Effects:
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has been shown to have a wide range of biochemical and physiological effects in cells. It can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the activity of immune cells such as T cells and macrophages. 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has several advantages for use in lab experiments. It is easy to synthesize and has good stability under standard laboratory conditions. 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol can be used at low concentrations and has low toxicity, making it suitable for in vitro and in vivo studies. However, 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has some limitations, such as its limited solubility in water and its potential for non-specific binding to proteins.
将来の方向性
There are several future directions for the research and development of 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol. One potential area of investigation is the use of 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol in combination with other drugs or therapies to enhance its therapeutic effects. Another area of research is the development of 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol analogs with improved pharmacological properties. Additionally, the exact mechanism of action of 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol needs to be further elucidated to fully understand its potential therapeutic applications.
合成法
The synthesis of 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol involves the reaction of 8-fluoroquinoline-4-carboxylic acid with 3-methyl-1-butanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction occurs under mild conditions and yields 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol in good purity.
科学的研究の応用
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases. In cancer research, 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammatory diseases such as rheumatoid arthritis and psoriasis have also been targeted by 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol due to its ability to modulate the immune response. 4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol has also been studied for its antimicrobial properties against bacterial and viral infections.
特性
IUPAC Name |
4-[(8-fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-10(6-8-18)9-17-13-5-7-16-14-11(13)3-2-4-12(14)15/h2-5,7,10,18H,6,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWKVQMMJDYIQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)CNC1=C2C=CC=C(C2=NC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(8-Fluoroquinolin-4-yl)amino]-3-methylbutan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)

![5-[(4-Chloro-2-methylbenzoyl)amino]pyridine-2-carboxamide](/img/structure/B7682786.png)
![N-[2-(4-chlorophenoxy)ethyl]-4-methyl-3-morpholin-4-ylsulfonylaniline](/img/structure/B7682788.png)
![4-methylsulfanyl-N-[2-(pyridin-3-ylmethyl)phenyl]benzamide](/img/structure/B7682793.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)
![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)

![N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-2-(2-methylsulfinylphenyl)acetamide](/img/structure/B7682848.png)

![N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide](/img/structure/B7682858.png)